Bendamustine hydrochloride
Vue d'ensemble
Description
Le chlorhydrate de bendamustine est un médicament de chimiothérapie principalement utilisé dans le traitement de la leucémie lymphoïde chronique, du myélome multiple et du lymphome non hodgkinien . Il appartient à la classe des agents alkylants et agit en interférant avec la fonction de l'ADN et de l'ARN, ce qui conduit à la mort cellulaire . Le chlorhydrate de bendamustine a été synthétisé pour la première fois au début des années 1960 et est depuis devenu un médicament essentiel en oncologie .
Applications De Recherche Scientifique
Bendamustine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a model compound to study alkylation reactions and DNA cross-linking mechanisms.
Biology: Investigated for its effects on cellular processes, including apoptosis and cell cycle regulation.
Industry: Employed in the development of new chemotherapeutic agents and drug delivery systems.
Mécanisme D'action
Safety and Hazards
Bendamustine is toxic if swallowed and is suspected of causing genetic defects and cancer. It may damage fertility or the unborn child and may cause damage to organs . Side effects include low blood cell counts, infections, infusion reactions, anaphylaxis, tumor lysis syndrome, skin reactions, and other cancers .
Orientations Futures
Bendamustine has demonstrated significant efficacy in patients with indolent lymphomas and chronic lymphocytic leukemia (CLL), including in patients with disease refractory to conventional alkylating agents and rituximab. The toxicity profile of bendamustine is also superior to that of conventional alkylating agents . Ongoing and planned studies are evaluating new strategies in which bendamustine is being combined with existing agents and with novel therapies to optimize use in different clinical settings .
Analyse Biochimique
Biochemical Properties
Bendamustine hydrochloride is a bifunctional mechlorethamine derivative that forms electrophilic alkyl groups. These groups covalently bond to other molecules, causing intra- and inter-strand crosslinks between DNA bases, which results in cell death .
Cellular Effects
This compound has been shown to cause cell death by creating intra- and inter-strand crosslinks between DNA bases . It is active against both active and quiescent cells . In mantle-cell lymphoma, diffuse large B-cell lymphoma, Burkitt lymphoma, and multiple myeloma cell lines, bendamustine showed synergistic effects with pyrimidine analogues and elicited DNA damage response and subsequent apoptosis faster and with a shorter exposure time than other alkylating agents examined .
Molecular Mechanism
The molecular mechanism of this compound involves the formation of electrophilic alkyl groups that covalently bond to other molecules. As an alkylating agent, it causes intra- and inter-strand crosslinks between DNA bases, leading to cell death .
Temporal Effects in Laboratory Settings
This compound concentrations peak at the end of intravenous infusion (~1 h). Subsequent elimination is triphasic, with the intermediate half-life (~40 min) as the effective half-life since the final phase represents less than 1% of the area under the curve . The drug is mainly confined to the extracellular fluid and not extensively distributed to tissues .
Dosage Effects in Animal Models
The intravenous LD50 of this compound is 240 mg/m2 in the mouse and rat. Toxicities included sedation, tremor, ataxia, convulsions, and respiratory distress .
Metabolic Pathways
This compound is primarily metabolized via hydrolysis to monohydroxy-bendamustine and dihydroxy-bendamustine, which have little or no activity . Two active minor metabolites, γ-hydroxybendamustine and N-desmethyl-bendamustine, are primarily formed via CYP1A2 .
Transport and Distribution
The mean steady-state volume of distribution (Vss) of this compound was approximately 20-25 L . Steady-state volume of distribution for total radioactivity was approximately 50 L, indicating that neither this compound nor total radioactivity are extensively distributed into the tissues .
Subcellular Localization
After intravenous infusion, it is extensively metabolized in the liver by cytochrome p450 . More than 95% of the drug is bound to protein – primarily albumin. Only free this compound is active .
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : La synthèse implique plusieurs réactifs dangereux, dont le chlorure de thionyle, et nécessite un contrôle minutieux des conditions de réaction pour garantir la pureté et le rendement du produit final .
Méthodes de Production Industrielle : La production industrielle du chlorhydrate de bendamustine implique des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour l'efficacité et la sécurité, avec des mesures strictes de contrôle de la qualité pour garantir la cohérence et la pureté du produit final .
Analyse Des Réactions Chimiques
Types de Réactions : Le chlorhydrate de bendamustine subit diverses réactions chimiques, notamment l'hydrolyse, l'oxydation et l'alkylation .
Réactifs et Conditions Communs :
Hydrolyse : Implique l'utilisation d'eau ou de solutions aqueuses, conduisant à la formation de dérivés monohydroxy et dihydroxy.
Oxydation : Catalysée par les enzymes du cytochrome P450, conduisant à la formation de métabolites actifs.
Principaux Produits Formés : Les principaux produits formés à partir de ces réactions comprennent la monohydroxy-bendamustine, la dihydroxy-bendamustine et divers adduits d'ADN .
4. Applications de la Recherche Scientifique
Le chlorhydrate de bendamustine a un large éventail d'applications de recherche scientifique :
Industrie : Employé dans le développement de nouveaux agents chimiothérapeutiques et de systèmes d'administration de médicaments.
5. Mécanisme d'Action
Le chlorhydrate de bendamustine exerce ses effets par le biais de plusieurs mécanismes :
Réponse aux Dommages de l'ADN : Active les réponses au stress des dommages de l'ADN et les voies d'apoptose.
Inhibition du Cycle Cellulaire : Inhibe les points de contrôle mitotique et induit une catastrophe mitotique, conduisant à la mort cellulaire.
Comparaison Avec Des Composés Similaires
Le chlorhydrate de bendamustine est unique parmi les agents alkylants en raison de son double mécanisme d'action, combinant les propriétés des agents alkylants et des analogues de la purine . Des composés similaires incluent :
Cyclophosphamide : Un autre agent alkylant utilisé dans le traitement du cancer, mais avec un profil de toxicité différent.
Chlorambucil : Un agent alkylant avec une structure plus simple et des applications cliniques différentes.
En comparaison, le chlorhydrate de bendamustine montre une meilleure pénétration et une meilleure localisation dans l'ADN, ce qui conduit à des cassures double brin d'ADN plus persistantes et à une cytotoxicité accrue .
Propriétés
IUPAC Name |
4-[5-[bis(2-chloroethyl)amino]-1-methylbenzimidazol-2-yl]butanoic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21Cl2N3O2.ClH/c1-20-14-6-5-12(21(9-7-17)10-8-18)11-13(14)19-15(20)3-2-4-16(22)23;/h5-6,11H,2-4,7-10H2,1H3,(H,22,23);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHSKUOZOLHMKEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)N(CCCl)CCCl)N=C1CCCC(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22Cl3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
16506-27-7 (Parent) | |
Record name | Bendamustine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003543757 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40188912 | |
Record name | Bendamustine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40188912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3543-75-7 | |
Record name | Bendamustine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3543-75-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bendamustine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003543757 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bendamustine hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138783 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Bendamustine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40188912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(5-(bis(2-chloroethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoic acid hydrochloride monohydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BENDAMUSTINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/981Y8SX18M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.